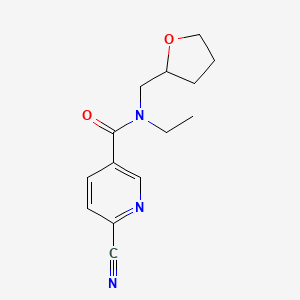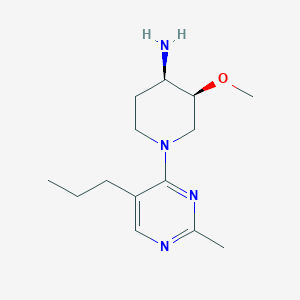![molecular formula C18H20ClNO5 B5395435 N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide](/img/structure/B5395435.png)
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide, also known as TCB-2, is a synthetic compound that belongs to the family of phenethylamines. TCB-2 is a potent agonist of the 5-HT2A receptor and has been used extensively in scientific research to study the effects of serotonin on the brain.
作用機序
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide acts as an agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of serotonin. When N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and norepinephrine. This activation of the signaling pathway is responsible for the hallucinogenic effects of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide.
Biochemical and Physiological Effects:
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in mood, motivation, and arousal. N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has also been shown to increase the activity of the prefrontal cortex, which is responsible for executive functions such as decision-making and working memory.
実験室実験の利点と制限
One of the advantages of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide is its potency as an agonist of the 5-HT2A receptor. This potency allows researchers to study the effects of serotonin on the brain with a high degree of precision. However, one of the limitations of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide is its potential for toxicity. N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has been shown to be toxic to cells in vitro, and its long-term effects on the brain are still unknown.
将来の方向性
There are several future directions for research on N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide. One area of research is the development of more selective agonists of the 5-HT2A receptor. These selective agonists could be used to study the effects of specific subtypes of serotonin receptors on the brain. Another area of research is the development of drugs that target the 5-HT2A receptor for the treatment of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the long-term effects of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide on the brain and its potential for toxicity.
合成法
The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide is a complex process that involves several steps. The first step involves the reaction of 2,3,4-trimethoxybenzaldehyde with 2-chloroethanol in the presence of a catalyst to form the intermediate compound, 2-(2-chloroethoxy)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with ammonium acetate and palladium on carbon to form N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide.
科学的研究の応用
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has been used extensively in scientific research to study the effects of serotonin on the brain. It has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of serotonin. N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide has been used to study the effects of serotonin on mood, behavior, and cognition.
特性
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5/c1-22-15-9-8-12(16(23-2)17(15)24-3)18(21)20-10-11-25-14-7-5-4-6-13(14)19/h4-9H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTVUYCFVHGFOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5395358.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)
![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide](/img/structure/B5395376.png)
![9-{4-[2-(1H-imidazol-1-yl)ethoxy]benzyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5395384.png)
![5-(2-fluorophenyl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5395391.png)
![N-[4-(2-thienylcarbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5395398.png)


![3-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5395420.png)
![4,4-difluoro-1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5395423.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]-4-quinolinyl acetate](/img/structure/B5395429.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5395430.png)
![N-[2-methyl-1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)prop-1-en-1-yl]benzamide](/img/structure/B5395431.png)
![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5395433.png)